(3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone
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Overview
Description
(3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 3-methylbenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce reduced triazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been investigated for its antimicrobial properties .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to target specific molecular pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical and chemical resistance .
Mechanism of Action
The mechanism of action of (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl)acetic acid: This compound has a similar triazole ring structure but differs in the substituent groups attached to the ring.
(4-(1H-1,2,4-Triazol-1-yl)benzoic acid): Another triazole derivative with different functional groups, used in various applications.
Uniqueness
What sets (3-Methylphenyl)(1H-1,2,4-triazol-5-yl)methanone apart is its specific combination of the triazole ring and the 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications .
Properties
CAS No. |
62458-09-7 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(3-methylphenyl)-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C10H9N3O/c1-7-3-2-4-8(5-7)9(14)10-11-6-12-13-10/h2-6H,1H3,(H,11,12,13) |
InChI Key |
MFBYHOHFVUDFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=NN2 |
Origin of Product |
United States |
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